molecular formula C10H12N2S B1306283 2-Isopropyl-benzothiazol-6-ylamine CAS No. 42517-23-7

2-Isopropyl-benzothiazol-6-ylamine

Cat. No. B1306283
CAS RN: 42517-23-7
M. Wt: 192.28 g/mol
InChI Key: HWXYBXYFYWOVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Isopropyl-benzothiazol-6-ylamine is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of its analogues' ability to block excitatory amino acid-mediated neurotransmission, as seen in the case of riluzole, a drug known for its anticonvulsant activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including those with isopropyl groups, involves multistep reactions. For instance, novel substituted amidino-benzothiazoles with an isopropyl group have been prepared through a series of reactions resulting in hydrochloride salts . Additionally, benzothiazolamine-based bisthiourea precursors have been synthesized and further cyclized into bis methyl 2-[3-(benzothiazol-2-yl)-2-terephthaloyl-bis-4-oxo-thiazolidin-5-ylidene]acetates . These synthetic routes are crucial for the development of compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques, including IR, 1H, and 13C-NMR spectroscopy, as well as X-ray crystallography . The crystal structures of these compounds have been determined, revealing that they crystallize in the triclinic crystal system and form three-dimensional networks through intermolecular hydrogen bonds . The bond distances and angles are reported to be almost similar between different structures, with variations in the orientation of the isopropyl group with respect to the benzothiazole ring .

Chemical Reactions Analysis

The chemical reactivity of benzothiazole derivatives can be inferred from their synthesis and the functional groups present in their structure. The amidino and amino groups, for example, are reactive sites that can participate in further chemical transformations. The presence of these functional groups also suggests that these compounds can form hydrogen bonds, which is supported by the crystal structure analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and the presence of specific substituents. The characterization of these compounds typically involves physical data, FT-IR, NMR, and elemental analysis . The presence of an isopropyl group can influence the lipophilicity of the molecule, which in turn can affect its pharmacokinetic properties. The crystallographic data provide insights into the solid-state properties, such as crystal packing and intermolecular interactions .

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : The compound “2-Isopropyl-benzothiazol-6-ylamine” is used in the synthesis of new benzothiazole-based anti-tubercular compounds .
  • Methods of Application : Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Field: Green Chemistry

  • Application : Benzothiazoles, including “2-Isopropyl-benzothiazol-6-ylamine”, have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in the synthesis of various compounds with a wide range of biological activities .
  • Methods of Application : The synthesis of benzothiazole compounds related to green chemistry is achieved from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
  • Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Safety And Hazards

2-Isopropyl-benzothiazol-6-ylamine is labeled as an irritant . More detailed safety data and hazards information may be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-propan-2-yl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXYBXYFYWOVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389863
Record name 2-Isopropyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-benzothiazol-6-ylamine

CAS RN

42517-23-7
Record name 2-Isopropyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 42517-23-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.